3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine
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Overview
Description
3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[b][1,4]dioxepin ring system, which is a fused bicyclic structure containing oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine typically involves multiple steps. One common approach is the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with 4-isopropylphenethylamine under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the product’s identity .
Chemical Reactions Analysis
Types of Reactions
3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or aromatic positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as antimicrobial or anti-inflammatory agents.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is explored for use in materials science, particularly in the development of novel polymers and coatings
Mechanism of Action
The mechanism of action of 3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s structure and functional groups. The pathways involved in its action are studied using various biochemical and molecular biology techniques .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine: A precursor in the synthesis of the target compound.
4-isopropylphenethylamine: Another precursor that contributes to the compound’s structure.
N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine: A related compound with similar structural features
Uniqueness
The uniqueness of 3-((4-isopropylphenethylamino)methyl)-N,N-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H32N2O2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
N,N-dimethyl-3-[[2-(4-propan-2-ylphenyl)ethylamino]methyl]-2,4-dihydro-1,5-benzodioxepin-3-amine |
InChI |
InChI=1S/C23H32N2O2/c1-18(2)20-11-9-19(10-12-20)13-14-24-15-23(25(3)4)16-26-21-7-5-6-8-22(21)27-17-23/h5-12,18,24H,13-17H2,1-4H3 |
InChI Key |
LAYPCPWQLOVMFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCNCC2(COC3=CC=CC=C3OC2)N(C)C |
Origin of Product |
United States |
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